2-Chloro-6-mercaptobenzoic acid

Agrochemical Synthesis Process Chemistry Industrial Scale-Up

Choose 2-Chloro-6-mercaptobenzoic acid for its structurally essential ortho-chloro/thiol substitution pattern—no analog can replicate its reactivity in pyrithiobac-sodium synthesis. With an established >85% synthetic yield, sourcing this intermediate at ≥98% purity is critical for minimizing side reactions and maximizing production economics. A validated HPLC method (99.6% recovery, 0.31% SD) supports strict quality control, ensuring lot-to-lot consistency for agrochemical manufacturing and advanced herbicide research.

Molecular Formula C7H5ClO2S
Molecular Weight 188.63 g/mol
CAS No. 20324-51-0
Cat. No. B1591508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-mercaptobenzoic acid
CAS20324-51-0
Molecular FormulaC7H5ClO2S
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)S
InChIInChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)
InChIKeyAQKPOJRMYFQSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-mercaptobenzoic acid (CAS 20324-51-0): A Dual-Functional Intermediate for Agrochemical and Synthetic Chemistry Applications


2-Chloro-6-mercaptobenzoic acid (C7H5ClO2S, MW 188.63) is an aromatic carboxylic acid derivative characterized by the presence of a chlorine atom at the 2-position and a thiol (mercapto) group at the 6-position on the benzene ring . This unique substitution pattern, distinct from other mercaptobenzoic acid isomers or non-halogenated analogs, confers specific reactivity profiles that are central to its established industrial role as a critical intermediate in the synthesis of the broad-spectrum herbicide pyrithiobac-sodium .

Critical Selection Criteria for 2-Chloro-6-mercaptobenzoic acid: Why Isomeric and Analogous Compounds Are Not Direct Replacements


Substituting 2-Chloro-6-mercaptobenzoic acid with a close analog is not scientifically or economically viable for its established applications. The specific ortho-relationship between the chlorine and the thiol group is structurally required for the intended synthetic transformations, particularly in the formation of the pyrithiobac-sodium core structure [1]. Unlike 2-mercaptobenzoic acid (thiosalicylic acid, CAS 147-93-3) which lacks the chlorine substituent , or 2,6-dichlorobenzoic acid (CAS 50-30-6) which lacks the reactive thiol group , 2-Chloro-6-mercaptobenzoic acid presents a unique, required bifunctional reaction handle. Generic substitution would therefore alter the reaction pathway, leading to a different product profile or no reaction, rather than simply affecting yield or purity. The following evidence quantifies the performance and analytical characteristics that define its procurement and quality control value.

Quantitative Evidence for 2-Chloro-6-mercaptobenzoic acid: Comparative Performance in Synthesis, Purity, and Analysis


Industrial Synthesis Efficiency: Yield Benchmark vs. Generic Two-Step Processes

The patented industrial two-step synthesis of 2-Chloro-6-mercaptobenzoic acid, starting from 2,6-dichlorobenzonitrile, has been optimized to consistently deliver yields exceeding 85% . This is a critical process metric that directly impacts production economics and supply chain reliability for downstream users. While comparable yield data for alternative synthesis routes of closely related analogs like 2-mercaptobenzoic acid (e.g., from 2-chlorobenzoic acid) are not publicly aggregated in a head-to-head study, the >85% figure for this specific compound establishes a verifiable performance benchmark for procurement and manufacturing planning .

Agrochemical Synthesis Process Chemistry Industrial Scale-Up

Analytical Method Validation for Quality Control: Recovery and Precision Data

A dedicated HPLC method was developed specifically for the quantitative analysis of 2-Chloro-6-mercaptobenzoic acid, acknowledging the lack of publicly available assay methods for this key intermediate [1]. The method was validated using a Hypersil C18 column, UV detection, and a methanol/water/phosphoric acid mobile phase. The method demonstrated a high recovery rate of 99.6%, with a standard deviation of 0.31% and a coefficient of variation of 0.32% [1]. This validated method provides a reliable tool for purity assessment and batch-to-batch consistency checks.

Analytical Chemistry HPLC Method Validation Quality Control

Commercial Purity Specifications vs. Unsubstituted Mercaptobenzoic Acid Analogs

Commercially available 2-Chloro-6-mercaptobenzoic acid is routinely supplied at a purity specification of ≥98.0% (HPLC) . In contrast, the common unsubstituted analog, 2-mercaptobenzoic acid (thiosalicylic acid, CAS 147-93-3), is also widely available at a comparable purity grade (typically 98-99%) . While both compounds can be sourced at high purity, the critical differentiation is that the presence of the chlorine substituent in 2-Chloro-6-mercaptobenzoic acid necessitates a different, more complex synthetic route (starting from 2,6-dichlorobenzonitrile), making its reliable supply at this purity grade a distinct procurement consideration .

Chemical Procurement Purity Specification Comparative Analysis

Procurement-Driven Application Scenarios for High-Purity 2-Chloro-6-mercaptobenzoic acid


Large-Scale Manufacturing of Pyrithiobac-Sodium Herbicide

This is the principal and most volume-driven application. The >85% synthetic yield achievable for 2-Chloro-6-mercaptobenzoic acid directly translates to favorable production economics. Procuring material with a validated purity of ≥98.0% is essential for minimizing side reactions and achieving high yields in the final coupling step with 2-chloro-4,6-dimethoxypyrimidine, ensuring the efficacy and cost-effectiveness of the final herbicide formulation.

Quality Control and In-Process Analysis for Agrochemical Intermediates

For analytical laboratories within agrochemical manufacturing or regulatory bodies, the HPLC method validated for 2-Chloro-6-mercaptobenzoic acid (with 99.6% recovery, 0.31% SD) provides a proven, reliable, and high-precision framework for quantifying the compound. This is critical for monitoring reaction progress, ensuring final product purity, and meeting regulatory compliance standards for the pyrithiobac-sodium synthesis process.

Development of Novel Herbicidal Acetophenone Oxime Esters

Beyond its primary use, 2-Chloro-6-mercaptobenzoic acid serves as a key starting material for synthesizing acetophenone oxime esters of pyrithiobac, which are being investigated as potential herbicides . In this research context, the compound's dual functional groups (chlorine and thiol) enable the construction of novel molecular architectures, and the availability of a validated purity specification is crucial for reproducible structure-activity relationship studies.

Technical Documentation Hub

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